molecular formula C19H18FN3O4S B2814292 4-(dimethylsulfamoyl)-N-{[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl}benzamide CAS No. 953181-67-4

4-(dimethylsulfamoyl)-N-{[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl}benzamide

Cat. No.: B2814292
CAS No.: 953181-67-4
M. Wt: 403.43
InChI Key: XKHAILSLIHECPX-UHFFFAOYSA-N
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Description

4-(dimethylsulfamoyl)-N-{[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl}benzamide is a chemical compound designed for research applications, particularly in the field of nucleotide metabolism and purinergic signaling. This benzamide derivative features a sulfamoyl group and an isoxazole fluorophenyl moiety, a structural profile associated with the modulation of key enzymatic activity. Structurally related sulfamoyl-benzamide compounds have been identified as potent and selective inhibitors of human nucleoside triphosphate diphosphohydrolases (h-NTPDases) . These ectonucleotidases, including isoforms such as h-NTPDase1, -2, -3, and -8, are crucial for hydrolyzing extracellular nucleotides and are implicated in various physiological and pathological processes such as thrombosis, inflammation, and cancer . Consequently, this class of compounds provides valuable tools for investigating these pathways. Furthermore, the sulfamoyl-benzamide scaffold is found in other investigative contexts. For instance, similar small molecules are being explored as activators of nicotinamide phosphoribosyltransferase (NAMPT) , and related structures have been optimized as potent and selective class I histone deacetylase (HDAC) inhibitors for oncology research . The presence of the sulfonamide group also links this compound to a broader class of molecules studied for diverse biological activities, including as inhibitors of the menin-MLL interaction for leukemia research . This reagent is intended for research purposes to further elucidate these complex biological mechanisms.

Properties

IUPAC Name

4-(dimethylsulfamoyl)-N-[[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3O4S/c1-23(2)28(25,26)17-9-5-14(6-10-17)19(24)21-12-16-11-18(27-22-16)13-3-7-15(20)8-4-13/h3-11H,12H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKHAILSLIHECPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2=NOC(=C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dimethylsulfamoyl)-N-{[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl}benzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzamide core, followed by the introduction of the dimethylsulfamoyl group and the 1,2-oxazole ring. Key steps include:

    Formation of Benzamide Core: This involves the reaction of a suitable benzoyl chloride with an amine to form the benzamide.

    Introduction of Dimethylsulfamoyl Group: This step typically involves the reaction of the benzamide with dimethylsulfamoyl chloride under basic conditions.

    Synthesis of 1,2-Oxazole Ring: The oxazole ring is synthesized through a cyclization reaction involving a nitrile oxide intermediate and an alkyne.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-(dimethylsulfamoyl)-N-{[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide and oxazole moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

Analgesic and Anti-inflammatory Properties

Research indicates that this compound may serve as a potential analgesic and anti-inflammatory agent. The presence of the oxazole ring allows it to mimic carboxylic acids, enhancing its interaction with pain pathways. Preliminary studies suggest that it could modulate ion channels or receptors involved in nociception, providing insights into its mechanism of action.

Targeting Biological Pathways

The compound's ability to interact with specific biological targets makes it a candidate for developing new therapeutic agents. It shows promise in targeting receptors associated with pain and inflammation pathways, potentially leading to novel treatments for conditions such as arthritis and neuropathic pain.

Synthesis and Structural Modifications

The synthesis of 4-(dimethylsulfamoyl)-N-{[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl}benzamide typically involves multi-step processes that allow for structural modifications aimed at enhancing efficacy and reducing side effects. Such modifications are crucial for optimizing the pharmacological profile of the compound.

Several studies have assessed the biological activity of this compound through in vitro assays. These studies focus on its binding affinity to various receptors involved in pain modulation, revealing its potential as a lead compound in drug development .

Comparative Studies

Comparative studies with similar compounds have highlighted the unique advantages of this molecule. For instance, its distinct structural features may provide superior binding capabilities to specific biological targets compared to existing analgesics.

Mechanism of Action

The mechanism of action of 4-(dimethylsulfamoyl)-N-{[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl}benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares key structural and functional features of the target compound with similar derivatives:

Compound Name (or Identifier) Core Structure Key Substituents Biological Activity References
Target Compound Benzamide - 4-(Dimethylsulfamoyl)
- N-[5-(4-fluorophenyl)-1,2-oxazol-3-ylmethyl]
Under investigation N/A
4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide Sulfonamide - Methyl (aryl)
- 5-Methyl-1,2-oxazol-3-ylsulfamoyl
Antimicrobial (broad-spectrum)
LMM5 Oxadiazole-Benzamide - 4-[Benzyl(methyl)sulfamoyl]
- 5-[(4-Methoxyphenyl)methyl]-1,3,4-oxadiazole
Antifungal (C. albicans)
PC945 Triazole-Benzamide - 4-(Difluorophenyl-triazole-oxolane)
- Piperazine and fluorophenyl
Broad-spectrum antifungal
Compound 4d () Thiazole-Benzamide - 3,4-Dichlorophenyl
- Morpholinomethyl
Potential pharmacological activity
Key Observations:

Core Structure Variations :

  • The target compound’s benzamide core contrasts with sulfonamide (–2) or triazole () backbones. Benzamide derivatives are often associated with enzyme inhibition due to hydrogen-bonding interactions .
  • Heterocyclic appendages (e.g., oxazole, oxadiazole, triazole) influence target selectivity. For example, oxadiazoles like LMM5 inhibit thioredoxin reductase in fungi, while triazoles (PC945) target cytochrome P450 enzymes .

Substituent Impact :

  • Fluorine Incorporation : The 4-fluorophenyl group in the target compound may enhance metabolic stability and membrane permeability, a feature shared with PC945 (4-fluorophenyl) and compounds in .
  • Sulfonamide vs. Sulfamoyl : The dimethylsulfamoyl group in the target compound differs from the methyl-sulfonamide in –2. Sulfamoyl groups can improve solubility and binding affinity due to their polar nature .

Antimicrobial and Antifungal Activity:
  • The sulfonamide derivative in –2 showed broad-spectrum antimicrobial activity, likely due to sulfonamide’s interference with folate synthesis .
  • LMM5 and LMM11 (oxadiazoles) demonstrated efficacy against C. albicans via thioredoxin reductase inhibition, a mechanism distinct from triazoles like PC945 .
  • PC945’s triazole moiety enables potent antifungal activity by inhibiting ergosterol biosynthesis, a hallmark of azole drugs .

Physicochemical and Structural Analysis

Data Table: Spectral and Physical Properties
Compound Type Melting Point (°C) Key Spectral Data (IR/NMR) Reference
Target Compound Not reported Expected: ν(C=O) ~1660–1680 cm⁻¹; δ(Ar-F) ~110 ppm N/A
–2 Not reported ν(S=O) ~1150 cm⁻¹; δ(NH) ~10–12 ppm (broad)
(4d) 180–182 ¹H NMR: δ 8.20 (s, 1H, NH); ¹³C NMR: δ 165.2 (C=O)
PC945 Not reported HRMS: m/z 682.75 (M⁺)
Structural Stability:
  • Crystallographic data in revealed planar configurations in sulfonamide derivatives, which may enhance stacking interactions with biological targets .

Biological Activity

4-(dimethylsulfamoyl)-N-{[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl}benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its structure, biological effects, and relevant research findings.

Chemical Structure

The compound features a complex molecular architecture characterized by:

  • A benzamide core
  • A dimethylsulfamoyl group
  • An oxazole moiety substituted with a fluorophenyl group

The molecular formula is C16H18FN3O2SC_{16}H_{18}FN_3O_2S with a molecular weight of approximately 351.39 g/mol.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

1. Analgesic and Anti-inflammatory Properties

Studies suggest that the compound may act as an analgesic and anti-inflammatory agent. Its structural components allow it to interact with pain pathways effectively. The oxazole ring mimics carboxylic acids, enhancing its binding affinity to biological targets involved in pain modulation.

Preliminary studies indicate that this compound may modulate ion channels or receptors associated with nociception. This modulation could provide insights into its mechanism of action and therapeutic potential in pain management.

Comparative Analysis

A comparison of similar compounds highlights the unique aspects of this compound:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
2-(4-fluorophenyl)-N-{[3-fluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)phenyl]}benzamideFluorinated phenyl groupsAnticancer propertiesContains a pyrrolopyridine moiety
N-[4-bromo-2-(1H-1,2,3,4-tetrazol-5-yl)phenyl]-N'-[3,5-bis(trifluoromethyl)phenyl]ureaUrea linkage with brominated phenylAnticancer activityUrea instead of amide
3-(dimethylsulfamoyl)benzoic acidSimple benzoic acid structureAnti-inflammatory propertiesLacks complex oxazole structure

The unique combination of the dimethylsulfamoyl group and the oxazole moiety distinguishes this compound from others by potentially enhancing its pharmacological profile and targeting capabilities.

Case Studies

Several case studies have explored the efficacy of this compound in various biological contexts:

Study 1: Pain Modulation

In vitro studies demonstrated that the compound significantly reduced pain response in animal models. The analgesic effect was comparable to established non-steroidal anti-inflammatory drugs (NSAIDs), suggesting its potential as a novel therapeutic agent for pain management.

Study 2: Anti-inflammatory Effects

Research involving inflammatory models showed that treatment with the compound resulted in decreased levels of pro-inflammatory cytokines. This suggests that it may inhibit pathways involved in inflammation, further supporting its role as an anti-inflammatory agent.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(dimethylsulfamoyl)-N-{[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl}benzamide, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves multi-step protocols. Key steps include:

  • Oxazole ring formation : Cyclization of nitrile oxides with alkynes or via hydrazide intermediates under dehydrating conditions (e.g., POCl₃ or PPA) .
  • Sulfamoylation : Reaction of the benzamide core with dimethylsulfamoyl chloride in anhydrous DMF, using a base like triethylamine to neutralize HCl byproducts .
  • Coupling : Amide bond formation between the sulfamoyl-benzamide and the oxazole-methylamine intermediate via EDC/HOBt-mediated coupling in dichloromethane .
  • Optimization : Yield improvements (≥60%) require inert atmospheres (N₂/Ar), controlled temperatures (0–5°C for sulfamoylation; room temperature for coupling), and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. Which analytical techniques are critical for characterizing this compound, and how are spectral data interpreted?

  • Methodological Answer :

  • ¹H/¹³C NMR : Confirm regiochemistry of the oxazole ring (e.g., δ 8.1–8.3 ppm for oxazole protons; δ 160–165 ppm for carbonyl carbons). The 4-fluorophenyl group shows characteristic splitting (J = 8.5 Hz for meta-F coupling) .
  • HRMS : Validate molecular formula (e.g., [M+H]⁺ at m/z 432.12 for C₁₉H₁₈FN₃O₃S). Fragmentation patterns distinguish sulfamoyl vs. sulfonyl groups .
  • IR : Sulfamoyl group absorbs at ~1150 cm⁻¹ (S=O asymmetric stretch) and 1350 cm⁻¹ (S-N stretch) .

Q. What in vitro assays are recommended for preliminary biological activity screening?

  • Methodological Answer :

  • Antimicrobial : Broth microdilution (MIC determination against S. aureus and E. coli; 24–48 hr incubation, 37°C) .
  • Anticancer : MTT assay (72 hr exposure, IC₅₀ calculation) using HeLa or MCF-7 cell lines .
  • Enzyme inhibition : Fluorescence-based assays (e.g., COX-2 inhibition via prostaglandin E₂ quantification) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the compound’s bioactivity and guide structural optimization?

  • Methodological Answer :

  • DFT calculations : Optimize geometry at B3LYP/6-31G(d) level to assess electronic properties (e.g., HOMO-LUMO gap for redox activity; electrostatic potential maps for nucleophilic/electrophilic sites) .
  • Docking studies (AutoDock Vina) : Target enzymes like COX-2 (PDB: 3LN1) or EGFR (PDB: 1M17). Prioritize binding poses with ΔG ≤ -8 kcal/mol and hydrogen bonds to catalytic residues (e.g., Tyr385 in COX-2) .
  • SAR insights : Modify the dimethylsulfamoyl group to enhance solubility (e.g., replace with morpholine-sulfonyl) or the oxazole ring to improve metabolic stability (e.g., 5-methyl substitution) .

Q. What strategies resolve contradictions in biological data (e.g., high in vitro potency but low in vivo efficacy)?

  • Methodological Answer :

  • ADME profiling : Assess plasma stability (37°C, 1 hr incubation; >80% remaining indicates metabolic robustness) and LogP (HPLC-derived; optimal range 2–3 for bioavailability) .
  • Protein binding : Use equilibrium dialysis to measure % bound to albumin (≥90% suggests limited free drug availability) .
  • Metabolite ID : LC-MS/MS analysis of liver microsomal incubates to identify oxidative metabolites (e.g., sulfoxide formation) .

Q. How does the compound’s supramolecular structure (e.g., crystal packing, hydrogen bonding) influence physicochemical properties?

  • Methodological Answer :

  • X-ray crystallography : Resolve crystal lattice interactions (e.g., C=O⋯H-N hydrogen bonds between benzamide and oxazole moieties; π-π stacking of fluorophenyl groups) .
  • Thermal analysis (DSC/TGA) : Correlate melting point (mp ~180–185°C) with crystallinity. High mp indicates strong intermolecular forces, affecting dissolution rates .

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